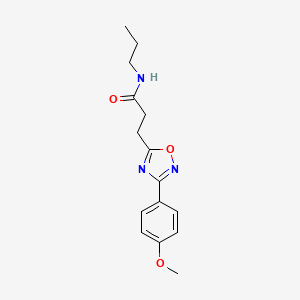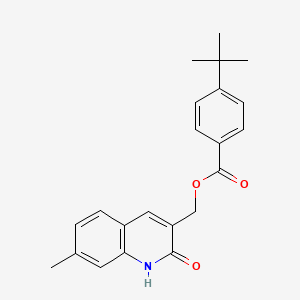
3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique chemical structure, making it an interesting subject for scientific exploration.
作用機序
The mechanism of action of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has several biochemical and physiological effects. This compound has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to induce apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One of the significant advantages of using 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which makes it an interesting subject for scientific exploration. However, one of the limitations of using this compound is its complex synthesis process, which makes it challenging to produce in large quantities.
将来の方向性
There are several future directions for research on 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One of the significant areas of research is the development of new drugs based on this compound. Researchers are also exploring the potential applications of this compound in the field of nanotechnology, where it can be used in the development of new materials and devices. Additionally, there is a growing interest in studying the environmental impact of this compound and its potential use in environmental remediation.
Conclusion:
In conclusion, 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has several potential applications in various fields, including drug development, nanotechnology, and environmental remediation. While there is still much to be learned about the mechanism of action and biochemical and physiological effects of this compound, the future looks promising for its use in scientific research.
合成法
The synthesis of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction between 2-methoxy-7-methylquinoline-3-carboxylic acid hydrazide and 4-pyridinecarboxylic acid hydrazide in the presence of phosphorus oxychloride. This reaction leads to the formation of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole.
科学的研究の応用
3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation.
特性
IUPAC Name |
3-(2-methoxy-7-methylquinolin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-4-13-10-14(18(23-2)20-15(13)9-11)16-21-17(24-22-16)12-5-7-19-8-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMWXYAWHVOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)


![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)




